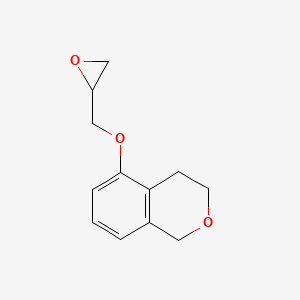
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is a chemical compound that features an oxirane (epoxide) ring attached to a dihydroisochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene typically involves the reaction of epichlorohydrin with a suitable precursor, such as 7-hydroxy-4-methyl-2H-chromen-2-one, under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can interact with various molecular targets, such as nucleophilic sites on proteins or DNA. These interactions can lead to modifications of the molecular targets, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of the dihydroisochromene.
2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an oxirane ring attached to a phenylacetamide structure
Uniqueness
5-(Oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene is unique due to its combination of an epoxide ring with a dihydroisochromene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-3,10H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHVXZCSKWOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














